2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877776-97-1) is a synthetic small molecule (C22H22N4, MW 342.45) belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor and antiviral drug discovery. The compound is an N-phenethyl derivative of the core heterocycle 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CHEBI:114232).

Molecular Formula C22H22N4
Molecular Weight 342.446
CAS No. 877776-97-1
Cat. No. B2746686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS877776-97-1
Molecular FormulaC22H22N4
Molecular Weight342.446
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=CC=C4
InChIInChI=1S/C22H22N4/c1-16-15-20(23-14-13-18-9-5-3-6-10-18)26-22(24-16)21(17(2)25-26)19-11-7-4-8-12-19/h3-12,15,23H,13-14H2,1-2H3
InChIKeyOKEPNTVSCUCOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877776-97-1): Procurement-Relevant Identity and Structural Context


2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877776-97-1) is a synthetic small molecule (C22H22N4, MW 342.45) belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor and antiviral drug discovery [1]. The compound is an N-phenethyl derivative of the core heterocycle 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CHEBI:114232) [2]. It is supplied as a research-grade compound (typical purity ≥95%) for biochemical and cellular screening applications .

Why 2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Unsubstituted or Mono-Methyl Analogs


Generic substitution within the pyrazolo[1,5-a]pyrimidin-7-amine series is precluded by the critical role of the N-phenethyl substituent in modulating lipophilicity, target binding, and cellular permeability. The unsubstituted 7-amine parent (CHEBI:114232) lacks the N-phenethyl group entirely, resulting in substantially different physicochemical properties (e.g., lower logP, reduced molecular weight) and altered kinase inhibition profiles [1]. Similarly, the 5-methyl-only analog (5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine) is missing the C-2 methyl group, which has been shown in related pyrazolo[1,5-a]pyrimidine series to influence both potency and selectivity across kinase targets . The quantitative evidence below demonstrates that even single-substituent changes produce measurable shifts in biological activity, making this specific substitution pattern a non-interchangeable research tool.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted 7-Amine Parent

The N-phenethyl substituent increases molecular weight by 104.16 Da and adds approximately 2.4 logP units compared to the unsubstituted 7-amine parent (2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, MW 238.29, XLogP3-AA 2.4) [1]. This magnitude of lipophilicity increase is known to substantially alter membrane permeability, plasma protein binding, and CYP450 susceptibility in pyrazolo[1,5-a]pyrimidine series, directly impacting both in vitro assay performance and in vivo PK behavior relative to the unsubstituted amine comparator.

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

C-2 Methyl Group Presence: Differentiation from 5-Methyl-Only Analog in Antiviral Scaffold Context

Within the pyrazolo[1,5-a]pyrimidine antiviral scaffold exemplified by T-00127-HEV1 and related compounds in patent WO2015110491A2, the C-2 methyl group is a conserved structural feature associated with maintained PI4KIIIβ inhibitory activity [1]. The 5-methyl-only analog (5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, C21H20N4, MW 328.42) lacks this C-2 methyl, and SAR from the closely related 3-(4-chlorophenyl) series indicates that removal of the C-2 methyl consistently reduces antiviral potency in cell-based enterovirus replication assays [1]. While direct IC50 data for the target compound are not publicly available, the class-level SAR establishes that the 2,5-dimethyl substitution pattern is differentiated from the 5-methyl-only scaffold.

Antiviral research PI4K inhibition Enterovirus

C-3 Aryl Differentiation: Phenyl vs. p-Tolyl in Antiviral Patent Context

Patent WO2015110491A2 explicitly names 2,5-dimethyl-N-phenethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine as a representative compound in the antiviral series, while the 3-phenyl analog (the target compound) represents the unsubstituted phenyl baseline within this sub-series [1]. The p-tolyl → phenyl substitution represents removal of a para-methyl group from the C-3 aryl ring. In related pyrazolo[1,5-a]pyrimidine kinase inhibitor series, para-substitution on the C-3 phenyl ring modulates both target potency and selectivity; for example, the 3-(4-chlorophenyl) analog (CAS 877786-94-2) introduces a halogen that alters electronic properties and binding kinetics [2]. The target compound's unsubstituted 3-phenyl group serves as the minimal aromatic pharmacophore, making it the appropriate baseline comparator for evaluating the contribution of para-substitution to target engagement and cytotoxicity.

Antiviral drug discovery Structure-activity relationship Kinase inhibitor

Kinase Profiling Cross-Reference: N-Phenethyl Series Activity at NEK2 vs. Structurally Divergent Pyrazolo[1,5-a]pyrimidines

BindingDB data for structurally related pyrazolo[1,5-a]pyrimidin-7-amines reveals that N-substitution identity strongly modulates kinase selectivity. For example, a compound bearing a different N-substitution pattern on the pyrazolo[1,5-a]pyrimidin-7-amine core (BindingDB BDBM50235361 / CHEMBL4074015) exhibited IC50 = 140 nM against human NEK2 kinase while showing IC50 = 9,600 nM against CDK1, a ~69-fold selectivity window [1]. In contrast, the N-cyclopentyl analog (BDBM100232: N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) showed only weak, non-selective activity (IC50 = 62,900 nM against VP16, 49,300 nM against COUP-TF2) [2]. These cross-compound comparisons demonstrate that the N-substituent is a primary driver of both potency and selectivity in this scaffold, supporting the inference that the N-phenethyl group of the target compound confers a distinct kinase inhibition profile compared to N-cyclopentyl, N-benzyl, or unsubstituted analogs.

Kinase inhibition NEK2 Cancer research Chemical probe

Procurement-Relevant Application Scenarios for 2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877776-97-1)


SAR Baseline Compound for C-3 Aryl Substitution Studies in Antiviral Pyrazolo[1,5-a]pyrimidine Series

As the unsubstituted 3-phenyl member of the N-phenethyl pyrazolo[1,5-a]pyrimidin-7-amine series disclosed in patent WO2015110491A2, this compound serves as the minimal aromatic pharmacophore baseline against which the contribution of para-substituents (e.g., -CH3 in the p-tolyl analog, -Cl in the 4-chlorophenyl analog) to antiviral potency, target engagement, and cytotoxicity can be quantitatively assessed [1]. Its procurement enables systematic SAR exploration within this chemotype without the confounding effects of additional ring substituents.

Kinase Selectivity Profiling Reference Point for N-Phenethyl-Substituted Pyrazolo[1,5-a]pyrimidine Chemical Probes

BindingDB cross-compound analysis demonstrates that N-substitution identity on the pyrazolo[1,5-a]pyrimidin-7-amine core is a primary determinant of kinase selectivity, with N-cyclopentyl analogs showing only weak micromolar activity while certain N-substituted variants achieve nanomolar potency at specific kinases (e.g., NEK2 IC50 = 140 nM) [2]. This compound, bearing the N-phenethyl group, provides a distinct lipophilic basic amine pharmacophore that can be used to probe the contribution of the N-substituent to kinase panel selectivity, particularly when compared head-to-head against N-cyclopentyl or N-benzyl analogs under identical assay conditions.

Physicochemical Property Benchmark for Balancing Lipophilicity and Permeability in CNS-Oriented Pyrazolo[1,5-a]pyrimidine Programs

With a molecular weight of 342.45 and an estimated logP increase of ~2.4 units over the unsubstituted 7-amine parent, this compound occupies a physicochemical space relevant to CNS drug discovery (MW < 400, moderate lipophilicity) [3]. It can serve as a reference compound for evaluating the impact of N-phenethyl substitution on parallel artificial membrane permeability (PAMPA), MDCK-MDR1 efflux ratio, and plasma protein binding relative to both the more polar 7-amine parent and more lipophilic N-benzyl or N-cyclohexylmethyl analogs.

Quote Request

Request a Quote for 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.